

Performance of butyl nonanoate as a biofuel component versus traditional fuels.

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Compound of Interest		
Compound Name:	Butyl nonanoate	
Cat. No.:	B1595214	Get Quote

An objective comparison of **butyl nonanoate**'s performance as a biofuel component against traditional fossil fuels reveals its potential as a renewable alternative, particularly in blends with diesel. **Butyl nonanoate**, an ester typically synthesized from nonanoic acid and butanol, exhibits properties that make it a candidate for use in compression-ignition engines.[1][2] Its performance characteristics, particularly when blended with conventional diesel, show promise in terms of combustion and emissions, though trade-offs in energy content and fuel consumption exist.

Physicochemical Properties: A Comparative Analysis

The fundamental properties of a fuel dictate its behavior during storage, injection, and combustion. **Butyl nonanoate** shares some characteristics with biodiesel (fatty acid methyl esters) but has its own distinct profile compared to traditional diesel and gasoline.



Property	Butyl Nonanoate	Diesel Fuel (Typical)	Gasoline (Typical)	ASTM Method
Molecular Formula	C13H26O2[3]	Approx. C12H23	Approx. C8H18	N/A
Molecular Weight (g/mol)	214.34[3]	~170	~114	N/A
Density @ 15- 25°C (g/cm³)	~0.87[1]	0.82 - 0.85	0.72 - 0.78	ASTM D1298 / D4052[4]
Kinematic Viscosity @ 40°C (mm²/s)	~3.6 (estimated for similar esters) [5]	1.9 - 4.1	~0.4 - 0.8	ASTM D445[6]
Flash Point (°C)	109.4[7]	> 52	< -40	ASTM D93[6]
Boiling Point (°C)	~240 - 270[1][7]	180 - 360	25 - 215	ASTM D1160[6]
Cetane Number	~50-60 (estimated for similar esters)[5]	40 - 55	< 15	ASTM D613[6]
Lower Heating Value (MJ/kg)	~39.2 (estimated for similar esters) [5]	~42.5	~44	N/A

Engine Performance and Emission Characteristics

Engine performance is evaluated by metrics such as brake-specific fuel consumption (BSFC) and brake thermal efficiency (BTE), while emissions are analyzed for key pollutants. Data for pure **butyl nonanoate** is scarce; therefore, performance data is often derived from studies of similar butyl esters or butanol-diesel blends.[8][9]



Parameter	Butyl Ester Blends (e.g., B20)	Pure Diesel	Key Observations
Brake Specific Fuel Consumption (BSFC)	Generally higher	Baseline	Biodiesel blends have lower energy density, leading to slightly higher fuel consumption for the same power output.[9]
Brake Thermal Efficiency (BTE)	Slightly lower or comparable	Baseline	The higher oxygen content in esters can lead to more complete combustion, partially offsetting the lower energy value.[9][11]
NOx Emissions	Can be slightly higher	Baseline	Higher oxygen content and combustion temperatures can sometimes lead to increased NOx formation, though this can be mitigated with additives or engine tuning.[11][12]
CO Emissions	Generally lower	Baseline	The presence of oxygen in the fuel molecule promotes more complete oxidation of carbon, reducing CO emissions.[8][10]
Hydrocarbon (HC) Emissions	Generally lower	Baseline	Improved combustion efficiency typically leads to a reduction in



			unburned hydrocarbons.[10]
Smoke/Particulate Matter (PM)	Significantly lower	Baseline	The oxygenated nature of biodiesel and the absence of aromatics lead to a significant reduction in smoke and particulate matter.[8][13]

Experimental Protocols

The data presented is derived from standardized testing procedures designed to ensure comparability and quality. The American Society for Testing and Materials (ASTM) provides the primary standards for biodiesel and petroleum fuels in the United States.[14]

Physicochemical Property Testing

- Kinematic Viscosity (ASTM D445): This test measures a fluid's resistance to flow under gravity.[6] A calibrated viscometer is submerged in a temperature-controlled bath at 40°C. The time taken for a fixed volume of fuel to flow through the capillary of the viscometer is measured. The kinematic viscosity is then calculated by multiplying this time by the viscometer's calibration constant.[4]
- Flash Point (ASTM D93): This method determines the lowest temperature at which a fuel's vapor will ignite when exposed to a flame.[6] The fuel is heated at a controlled rate in a closed cup. An ignition source is periodically directed into the cup, and the flash point is the temperature at which a flash is observed.[4]
- Cetane Number (ASTM D613): This test measures the ignition quality of a diesel fuel.[14]
 The fuel is tested in a standardized single-cylinder Cooperative Fuel Research (CFR) engine
 with a variable compression ratio. The cetane number is determined by comparing the fuel's
 ignition delay with that of reference fuels with known cetane numbers.[14]
- Density (ASTM D1298 / D4052): This test measures the mass per unit volume of the fuel.[4]
 The hydrometer method (D1298) involves placing a hydrometer in a sample of the fuel at a



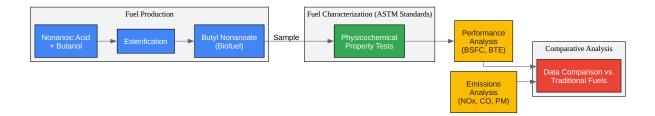
known temperature and taking a reading. The digital densitometer method (D4052) is a more precise alternative.[15]

Engine Performance and Emissions Testing

- Engine Setup: Tests are typically conducted on a single-cylinder, four-stroke, direct-injection compression-ignition (diesel) engine coupled to a dynamometer. The dynamometer measures the engine's torque and speed to calculate brake power.[16]
- Test Procedure: The engine is first operated with a baseline fuel (e.g., pure diesel) to establish reference performance data.[10] It is then run on the test fuel (e.g., a butyl nonanoate blend) under various load conditions (e.g., 25%, 50%, 75%, 100%) at a constant speed.[10][17]
- Data Acquisition:
 - Performance: Fuel flow rate is measured to calculate Brake Specific Fuel Consumption (BSFC). Brake Thermal Efficiency (BTE) is calculated from the BSFC, engine power, and the fuel's heating value.[9]
 - Emissions: The engine's exhaust gas is continuously sampled and analyzed using a gas analyzer. This instrument measures the concentrations (in ppm or %) of key pollutants, including oxides of nitrogen (NOx), carbon monoxide (CO), unburned hydrocarbons (HC), and carbon dioxide (CO2). Smoke opacity is measured with an opacimeter.[10]

Visualization of Biofuel Comparison Workflow

The logical process for evaluating a novel biofuel like **butyl nonanoate** against a conventional fuel involves several distinct stages, from initial production and characterization to final performance assessment.





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Caption: Workflow for Biofuel Performance Evaluation.

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